molecular formula C15H25NO5 B040333 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol CAS No. 115956-04-2

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol

Cat. No.: B040333
CAS No.: 115956-04-2
M. Wt: 299.36 g/mol
InChI Key: WCDRGGYHUBTALP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bumadizone can be synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The process involves the use of dichloromethane as a solvent and triethyl citrate as a plasticizer .

Industrial Production Methods: In industrial settings, bumadizone is often produced in the form of its calcium dihydrate salt. The production involves the preparation of microspheres using a quasi-emulsion solvent diffusion method. The microspheres are then compressed into tablets for colon-targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions: Bumadizone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of bumadizone .

Scientific Research Applications

Bumadizone has a wide range of scientific research applications:

Mechanism of Action

Bumadizone exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, bumadizone reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

    Phenylbutazone: Another NSAID with similar anti-inflammatory properties.

    Ibuprofen: A widely used NSAID with a similar mechanism of action.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

Uniqueness: Bumadizone is unique in its specific molecular structure, which allows for a more targeted inhibition of COX enzymes, potentially reducing some of the gastrointestinal side effects commonly associated with other NSAIDs .

Properties

IUPAC Name

ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDRGGYHUBTALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468948
Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-04-2
Record name Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115956-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-hydroxy-, ethyl ester
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